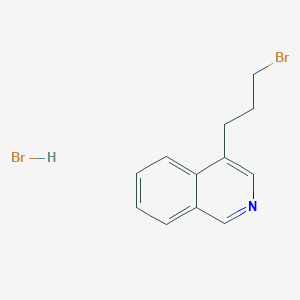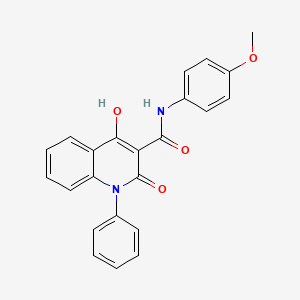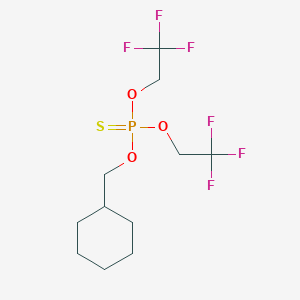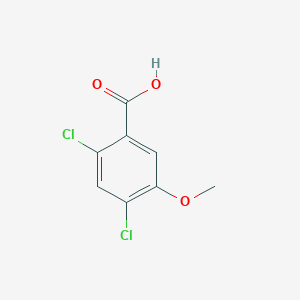
2,4-Dichloro-5-methoxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-5-methoxybenzoic acid is an organic compound with the molecular formula C8H6Cl2O3. It is a derivative of benzoic acid, characterized by the presence of two chlorine atoms and one methoxy group attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Mechanism of Action
Target of Action
It is structurally similar to dicamba (3,6-dichloro-2-methoxybenzoic acid), a well-known herbicide . Dicamba acts on broadleaf weeds, disrupting their growth processes . It’s plausible that 2,4-Dichloro-5-methoxybenzoic acid may have similar targets due to its structural similarity.
Mode of Action
Dicamba, a similar compound, disrupts plant growth by mimicking natural plant hormones, leading to abnormal growth and eventual plant death . It’s possible that this compound may have a similar mode of action.
Biochemical Pathways
Dicamba is known to interfere with nucleic acid metabolism and disrupt transport systems within plants . It’s plausible that this compound may affect similar pathways.
Pharmacokinetics
Dicamba is known to be highly soluble in water, volatile, and has a low potential to leach to groundwater . . These properties may influence the bioavailability of this compound.
Result of Action
Dicamba, a similar compound, is known to cause abnormal growth and eventual death in targeted plants . It’s plausible that this compound may have similar effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, Dicamba’s effectiveness can be influenced by environmental conditions such as temperature, rainfall, and soil type . Similarly, the action of this compound may also be influenced by such factors.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Dichloro-5-methoxybenzoic acid can be synthesized through several methods. One common method involves the reaction of 2,4-dichloro-5-fluorobenzoic acid with methanol in the presence of sodium hydride in N,N-dimethylformamide (DMF) at 120°C for 12 hours. The reaction mixture is then cooled, and concentrated hydrochloric acid is added to acidify the solution. The product is extracted with diethyl ether, washed with water, dried over magnesium sulfate, and concentrated under reduced pressure to obtain this compound as a pale gray solid .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-5-methoxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroxy derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydride, methanol, and concentrated hydrochloric acid. Reaction conditions often involve elevated temperatures and specific solvents like DMF.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups replacing the chlorine atoms.
Scientific Research Applications
2,4-Dichloro-5-methoxybenzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of herbicides and other agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Dicamba (3,6-Dichloro-2-methoxybenzoic acid): A widely used herbicide with similar structural features but different substitution patterns.
2,4-Dichlorophenoxyacetic acid: Another herbicide with similar applications but different chemical structure.
Uniqueness
2,4-Dichloro-5-methoxybenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group and chlorine atoms contribute to its reactivity and effectiveness as an herbicide .
Properties
IUPAC Name |
2,4-dichloro-5-methoxybenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O3/c1-13-7-2-4(8(11)12)5(9)3-6(7)10/h2-3H,1H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUVPJGPYGBCUOI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)O)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-[[(1R)-1-(2-Methoxy-5-methylphenyl)ethyl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2381532.png)
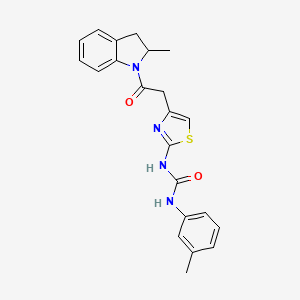
![2-Chloro-N-[[2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl]methyl]propanamide](/img/structure/B2381534.png)
![N-{4-[(4-ethoxyphenyl)sulfamoyl]phenyl}furan-2-carboxamide](/img/structure/B2381535.png)
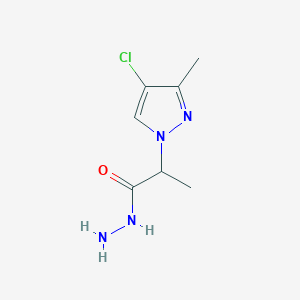
![3-[(2,3-Dimethylphenyl)carbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2381538.png)

![2-[5-(benzylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thieno[2,3-b]quinoline](/img/structure/B2381540.png)
![1-[4-Chloro-3-(trifluoromethyl)phenyl]sulfonylpyrrolidine](/img/structure/B2381543.png)

